Structural Uniqueness: Conformationally Constrained 3-Methoxyazetidine Motif vs. Common N-Heterocyclic Isosteres
CAS 2034423-35-1 incorporates a 3-methoxyazetidine ring—a four-membered, sp³-rich heterocycle—whereas most benzodioxole–acetamide analogs in the patent and literature space employ piperidine, piperazine, pyrrolidine, or simple dimethylamine groups. The azetidine ring imposes a distinct N–C–C–C dihedral angle (approx. 14–16° puckering) and a nitrogen lone-pair orientation that differs substantially from five- and six-membered rings, thereby altering hydrogen-bonding geometry, basicity (calculated pKₐ ~7.8 for the azetidine nitrogen vs. ~9.5 for pyrrolidine), and metabolic soft spots [1]. In a related GLS1 inhibitor series where the 3-methoxyazetidine–phenyl substructure is conserved, swapping the distal acyl group from a benzodioxole–acetyl to a 2-ethoxy-2-phenylacetyl moiety changed the IC₅₀ from 43.8 nM to 131 nM [2]. No direct head-to-head comparison between CAS 2034423-35-1 and its piperidine or pyrrolidine cognates has been published; the evidence is therefore classified as class-level structural inference.
| Evidence Dimension | N-heterocycle ring size and basicity (calculated pKₐ of conjugate acid) |
|---|---|
| Target Compound Data | 3-Methoxyazetidine: four-membered ring, calc. pKₐ ~7.8 (azetidine N); molecular weight 340.4 g/mol [1]. |
| Comparator Or Baseline | Piperidine analog (hypothetical): six-membered ring, calc. pKₐ ~9.5; pyrrolidine analog: five-membered ring, calc. pKₐ ~9.1 [1]. |
| Quantified Difference | Δ pKₐ ≈ 1.3–1.7 units; ring strain and N-lone-pair geometry fundamentally different; no biological IC₅₀ data available for direct comparison. |
| Conditions | Computational prediction (PubChem XLogP3, Cactvs); class-level SAR inferred from GLS1 inhibitor series in US10323028 [1][2]. |
Why This Matters
The distinct pKₐ and conformational preference of the 3-methoxyazetidine ring directly impact target binding, off-target selectivity, and metabolic N-dealkylation rates; thus, a piperidine or pyrrolidine analog cannot be assumed to exhibit equivalent pharmacology without re-assay.
- [1] PubChem CID 92076979 – Computed Properties (Cactvs 3.4.8.24, XLogP3, PubChem release 2025.09.15). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92076979 (accessed 2026-05-08). View Source
- [2] BindingDB entries BDBM416661 (IC₅₀ = 43.8 nM) and BDBM416700 (IC₅₀ = 131 nM) from US Patent US10323028; Glutaminase kidney isoform (GLS1) inhibition, Glutamate Oxidase/AmplexRed coupled assay. https://www.bindingdb.org/ (accessed 2026-05-08). View Source
